

# Preclinical Profile of Sonvuterkib (STK-012): A Technical Guide

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## Compound of Interest

Compound Name: Sonvuterkib

Cat. No.: B15614438

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## Introduction

**Sonvuterkib** (also known as STK-012) is an investigational  $\alpha/\beta$ -biased Interleukin-2 (IL-2) partial agonist developed by Synthekine. It is engineered to selectively stimulate antigen-activated T cells, which express the high-affinity trimeric IL-2 receptor ( $\alpha/\beta/\gamma$ ), thereby aiming to harness the anti-tumor efficacy of IL-2 while mitigating the severe toxicities associated with conventional IL-2 therapy.<sup>[1][2][3]</sup> High-dose IL-2 (aldesleukin) has demonstrated potent anti-tumor activity but its use is limited by severe, life-threatening toxicities such as capillary leak syndrome (CLS), which are primarily mediated by the broad activation of immune cells like natural killer (NK) cells and naïve T cells via the intermediate-affinity dimeric IL-2 receptor ( $\beta/\gamma$ ).<sup>[3][4]</sup> **Sonvuterkib** is designed to preferentially bind to the trimeric receptor, thus focusing the immune response on antigen-activated T cells within the tumor microenvironment and sparing the systemic activation of cell populations that drive toxicity.<sup>[1][3]</sup>

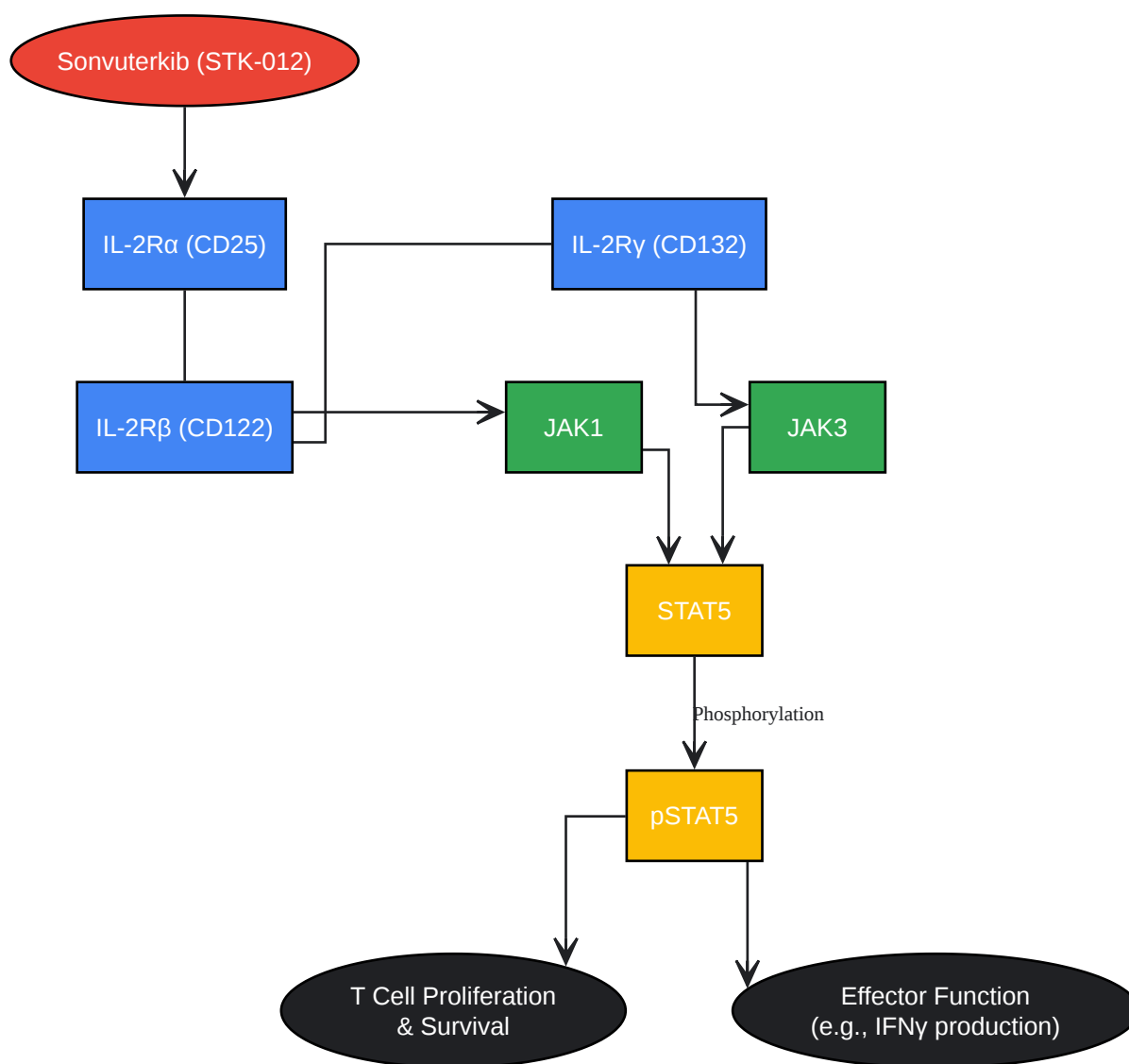
This technical guide provides a comprehensive overview of the available preclinical data on **Sonvuterkib**, including its mechanism of action, in vitro and in vivo efficacy, and safety profile in animal models.

## Mechanism of Action

**Sonvuterkib** is a pegylated IL-2 mutein that has been engineered to have a selective affinity for the  $\alpha/\beta$  subunits of the IL-2 receptor.<sup>[1][3]</sup> This biased binding preferentially activates

downstream signaling in T cells that have been activated by antigen presentation and consequently upregulate the  $\alpha$ -subunit (CD25) of the IL-2 receptor.[1][3] This selective activation of antigen-experienced T cells is intended to drive a potent anti-tumor immune response. By avoiding significant activation of NK cells and naïve T cells, which primarily express the dimeric  $\beta/\gamma$  IL-2 receptor, **Sonvuterkib** is designed to have an improved safety profile over wild-type IL-2 and "non-alpha" IL-2 analogs that do not bind CD25.[3][4]

The proposed signaling pathway for **Sonvuterkib** in an antigen-activated T cell is depicted below:



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**Figure 1:** Proposed **Sonvuterkib** Signaling Pathway

## Quantitative Data Summary

The following tables summarize the key quantitative preclinical findings for **Sonvuterkib** (STK-012) and its mouse surrogate (referred to as mSTK-012 or STK-014 in some sources).

### In Vitro Activity

Assay	Cell Type	Metric	Sonvuterkib /mSTK-012	Comparator	Reference
STAT5 Phosphorylation	Antigen-activated T cells	Selective Induction	Yes	No induction in NK cells and naïve T cells	<a href="#">[1]</a>
Proliferation	Antigen-activated T cells	Selective Proliferation	Yes	No proliferation in NK cells and naïve T cells	<a href="#">[1]</a>

### In Vivo Efficacy in Syngeneic Mouse Models

Tumor Model	Treatment Group	Outcome	Result	Comparator (s)	Reference
Syngeneic Tumor Models	mSTK-012 (monotherapy)	Complete Responses	Achieved	-	<a href="#">[1]</a>
Syngeneic Tumor Models	mSTK-012 + anti-PD-1	Complete Responses	Achieved	-	<a href="#">[1]</a>
Syngeneic Tumor Models	mSTK-012	Tumor Growth Control	Superior	Wild-type IL-2, non- $\alpha$ -IL-2	<a href="#">[3]</a>
MC38 Colon Cancer	mSTK-012	CD8+ T cell / Treg Ratio in Tumor	25-fold increase vs. control	2.75-fold vs. wtIL-2, 5.2-fold vs. non- $\alpha$ -IL-2	<a href="#">[5]</a>

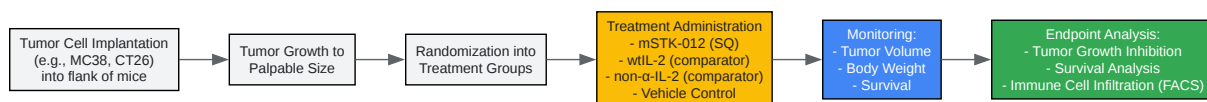
## In Vivo Safety in Animal Models

Species	Model	Parameter	Sonvuterkib /mSTK-012	Comparator (s)	Reference
Mouse	Acute Toxicity	Vascular Leak Syndrome (VLS)	Not induced	Induced by wtIL-2 and non- $\alpha$ -IL-2	[1][3]
Mouse	Acute Toxicity	Lethality	Not observed	Observed with wtIL-2 and non- $\alpha$ -IL-2	[3]
Non-Human Primate (Cynomolgus )	Toxicology	Acute Lung Inflammation	Not induced	Induced by aldesleukin and non- $\alpha$ -IL-2	[4]
Non-Human Primate (Cynomolgus )	Toxicology	Lymphopenia & NK cell activation	Avoided	Observed with aldesleukin and non- $\alpha$ -IL-2	[4]

## Experimental Protocols

### In Vivo Efficacy in Syngeneic Mouse Tumor Models

A mouse surrogate of **Sonvuterkib** (mSTK-012/STK-014) was evaluated in various syngeneic tumor models. The general experimental workflow is outlined below.



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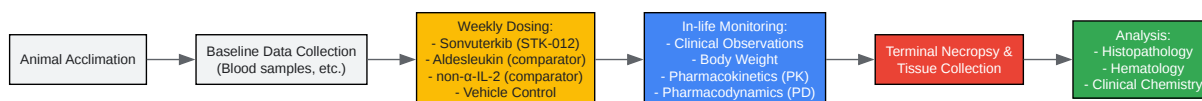
**Figure 2:** General Workflow for In Vivo Efficacy Studies

#### Detailed Methodology:

- **Animal Models:** BALB/c or C57BL/6 mice were likely used for the CT26 and MC38 models, respectively, though specific strains are not always detailed in the available abstracts.
- **Tumor Cell Lines:** Murine colon adenocarcinoma cell lines such as MC38 and CT26 were subcutaneously implanted.
- **Treatment:** The mouse surrogate of **Sonvuterkib** was administered subcutaneously (SQ). Comparator arms included wild-type mouse IL-2 and a non-alpha-IL-2 agent. Dosing schedules and concentrations were not consistently available in public documents.
- **Efficacy Endpoints:** Tumor growth was monitored by caliper measurements, and survival was tracked. At the end of the study, tumors were often harvested for analysis of the tumor microenvironment, including the ratio of CD8+ T cells to regulatory T cells (Tregs), by flow cytometry.

## Non-Human Primate (NHP) Toxicology Studies

To assess the safety and pharmacokinetic profile of **Sonvuterkib**, studies were conducted in cynomolgus monkeys.



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**Figure 3:** General Workflow for NHP Toxicology Studies

#### Detailed Methodology:

- **Animal Model:** Cynomolgus monkeys were used as they represent a relevant species for assessing the immunological effects of human IL-2 analogs.
- **Treatment:** **Sonvuterkib** was administered, likely via subcutaneous or intravenous injection, on a weekly schedule. Comparators included aldesleukin and a non-alpha-IL-2 agent.

- **Safety Endpoints:** The primary endpoints were safety and tolerability, including monitoring for clinical signs of toxicity, changes in body weight, and the induction of capillary leak syndrome. Pharmacokinetic parameters were also assessed.
- **Pharmacodynamic Endpoints:** Blood samples were collected to analyze the expansion and activation of different immune cell subsets, such as memory T cells, NK cells, and Tregs.[3]

## Conclusion

The preclinical data for **Sonvuterkib** (STK-012) support its proposed mechanism of action as an  $\alpha/\beta$ -biased IL-2 partial agonist. In vitro and in vivo studies demonstrate its ability to selectively activate antigen-experienced T cells, leading to potent anti-tumor efficacy in mouse models.[1][3] Importantly, this targeted approach appears to mitigate the key toxicities associated with high-dose IL-2 therapy, as evidenced by the lack of capillary leak syndrome in mice and a favorable safety profile in non-human primates.[3][4] These promising preclinical findings have provided a strong rationale for the clinical development of **Sonvuterkib** as a potentially safer and more effective IL-2-based immunotherapy for cancer. Further research and clinical trial data will be crucial to fully elucidate its therapeutic potential in patients.

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